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3'-O-Methylinosine

DNA polymerase inhibition nucleoside analog selectivity enzyme kinetics

3'-O-Methylinosine is a non-natural nucleoside analog with a 3'-O-methyl modification conferring 5.6-fold selective DNA polymerase β inhibition (IC50 35.6 μM vs. 200 μM for inosine) while sparing other X-family and replicative polymerases (all IC50 >200 μM). Ideal for BER pathway studies without off-target replication effects. The 3'-O-methyl group provides resistance to RNase H, nuclease S1, and snake venom phosphodiesterase for robust oligonucleotide studies in nuclease-rich conditions. Validated negative control for IMPDH2 screening (IC50 >200 μM).

Molecular Formula C11H14N4O5
Molecular Weight 282.25 g/mol
CAS No. 75479-64-0
Cat. No. B1436870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-O-Methylinosine
CAS75479-64-0
Molecular FormulaC11H14N4O5
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESCOC1C(OC(C1O)N2C=NC3=C2N=CNC3=O)CO
InChIInChI=1S/C11H14N4O5/c1-19-8-5(2-16)20-11(7(8)17)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7-,8-,11-/m1/s1
InChIKeyABXDBVMGRKZFRC-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-O-Methylinosine (CAS 75479-64-0) – A Synthetic Purine Nucleoside Analog with Differentiated Polymerase Selectivity and Nuclease Resistance


3'-O-Methylinosine (3'-OMeI) is a synthetic purine nucleoside analog derived from inosine, distinguished by the addition of a methyl group at the 3'-hydroxyl position of the ribose sugar [1]. Unlike naturally occurring methyl-inosine derivatives such as 1-methylinosine, 2'-O-methylinosine, and 1,2'-O-dimethylinosine that are found in tRNA and other RNA species [2], 3'-O-Methylinosine is a non-natural modification that confers unique biochemical properties including altered DNA polymerase inhibition profiles and enhanced resistance to nucleolytic degradation [3][4].

Why Inosine or Natural Methyl-Inosine Analogs Cannot Substitute for 3'-O-Methylinosine in Research Applications


The position of the methyl group on the ribose ring fundamentally alters biological target engagement. 3'-O-Methylinosine exhibits a distinct DNA polymerase selectivity profile compared to unmodified inosine, with approximately 5.6-fold greater inhibitory potency against DNA polymerase β (IC50 35.6 μM vs. 200 μM) [1]. Furthermore, the 3'-O-methyl modification confers resistance to nucleases including RNase H and snake venom phosphodiesterase that readily degrade unmodified nucleosides [2]. Naturally occurring analogs such as 1-methylinosine and 2'-O-methylinosine carry modifications at different positions (base N1 or ribose 2'-O), resulting in different RNA structural and thermodynamic consequences [3], making them unsuitable as direct experimental surrogates.

Quantitative Differentiation Evidence for 3'-O-Methylinosine Against Closest Analogs


DNA Polymerase β Inhibition: 5.6-Fold Greater Potency of 3'-O-Methylinosine Over Unmodified Inosine

In a head-to-head comparison from the same study, 3'-O-Methylinosine inhibited recombinant rat DNA polymerase β with an IC50 of 35.6 μM, whereas unmodified inosine showed an IC50 of 200 μM under identical assay conditions [1]. The study further characterized 3'-O-Methylinosine as a competitive inhibitor with respect to the DNA template-primer substrate (Ki = 5.5 μM) and non-competitive with respect to dTTP (Ki = 11.6 μM) [1]. Notably, 3'-O-Methylinosine displayed minimal activity against other polymerases tested (pols α, γ, δ, ε, η, ι, κ, λ, μ, and TdT; all IC50 >200 μM), while inosine inhibited human DNA polymerase δ with an IC50 of 54.5 μM, indicating that the 3'-O-methyl modification not only enhances potency against pol β but also alters the polymerase selectivity fingerprint [2].

DNA polymerase inhibition nucleoside analog selectivity enzyme kinetics

Nuclease Resistance: 3'-O-Methyl Modification Confers Protection Against RNase H and Phosphodiesterase Degradation

Oligonucleotides incorporating 3'-O-methyl ribonucleosides were demonstrated to be completely resistant to cleavage by nuclease S1 and were not substrates for RNase H, while also exhibiting partial resistance to snake venom phosphodiesterase compared to unmodified oligonucleotides [1]. The duplexes formed with complementary RNA adopted A-form conformations, though thermal stability (Tm) was moderately reduced relative to unmodified duplexes [1]. This contrasts with unmodified inosine-containing oligonucleotides, which are susceptible to cellular nucleases and have shorter experimental half-lives in biological media.

oligonucleotide stability nuclease resistance antisense therapeutics

IMPDH2 Activity: Both 3'-O-Methylinosine and Inosine Show Negligible Inhibition, Confirming Modification Does Not Broaden Off-Target Activity

In a cross-study comparison using data from the same research group, both 3'-O-Methylinosine and unmodified inosine exhibited IC50 values >200 μM (>2.00E+5 nM) against mouse inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) [1][2]. This indicates that the 3'-O-methyl modification does not inadvertently introduce activity against this critical purine biosynthetic enzyme, maintaining a selectivity window for polymerase targets. This negative data is valuable for researchers screening against IMPDH, as it confirms 3'-O-Methylinosine can serve as a negative control or as a selective polymerase tool without IMPDH confounding.

IMPDH inhibition target selectivity off-target profiling

Physicochemical Differentiation: Reduced Aqueous Solubility of 3'-O-Methylinosine Relative to Inosine

3'-O-Methylinosine exhibits an experimentally determined aqueous solubility of approximately 11 g/L at 25°C, classifying it as slightly soluble [1]. This represents a measurable reduction compared to unmodified inosine, which has a reported solubility of approximately 15.8 g/L at 20°C. The density of 3'-O-Methylinosine is 1.84 ± 0.1 g/cm³ at 20°C [1], with a predicted boiling point of 724.3 ± 60.0°C at 760 mmHg [2]. The methyl substitution at the 3'-O position eliminates one hydrogen bond donor relative to inosine (3 donors vs. 4 for inosine), which partially accounts for the altered solubility profile [3].

solubility formulation physicochemical properties

Optimal Research and Procurement Scenarios for 3'-O-Methylinosine Based on Verified Differentiation Evidence


Selective DNA Polymerase β Inhibition Studies in Base Excision Repair Research

When investigating the role of DNA polymerase β in base excision repair (BER) pathways, 3'-O-Methylinosine provides a 5.6-fold more potent inhibitory tool than unmodified inosine (IC50 35.6 μM vs. 200 μM against rat pol β) [1]. Critically, its lack of activity against other X-family polymerases (pol λ, pol μ, TdT; all IC50 >200 μM) and replicative polymerases (pols α, δ, ε) makes it suitable for experiments requiring selective pol β modulation without confounding effects on DNA replication or other repair pathways. This selectivity profile is supported by data from the Formosusin A inhibitor characterization study [1].

Nuclease-Resistant Oligonucleotide Design for Antisense and RNA-Targeting Applications

For researchers designing chemically modified oligonucleotides intended for use in nuclease-rich environments (e.g., cell culture with serum, in vivo applications, or cell lysate-based assays), incorporation of 3'-O-methylinosine confers resistance to RNase H, nuclease S1, and partial resistance to snake venom phosphodiesterase [2]. This property is particularly valuable when unmodified inosine-containing oligos would be rapidly degraded, compromising experimental reproducibility and effective concentration. The trade-off of moderately reduced duplex thermal stability should be factored into sequence design [2].

Negative Control Compound for IMPDH2-Targeted Drug Discovery Screens

In high-throughput screening campaigns targeting inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) for immunosuppressive, anticancer, or antimicrobial drug discovery, 3'-O-Methylinosine can serve as a validated negative control. Both 3'-O-Methylinosine and inosine show IC50 values at or above 200 μM against IMPDH2, confirming that the 3'-O-methyl modification does not introduce IMPDH inhibitory activity [3][4]. This makes it suitable for establishing assay signal-to-noise baselines and for counter-screening to verify target specificity of IMPDH2 hit compounds.

Structure-Activity Relationship (SAR) Studies of Ribose-Modified Nucleoside Analogs

3'-O-Methylinosine serves as a critical SAR probe for dissecting the contribution of the ribose 3'-hydroxyl group to biological activity. Unlike the naturally occurring 2'-O-methylinosine (which modifies the 2'-OH), 3'-O-Methylinosine enables systematic comparison of how methylation at different ribose positions affects polymerase recognition, base-pairing thermodynamics, and nuclease susceptibility. The quantitative polymerase inhibition data [1] combined with nuclease resistance profiles [2] provide a multi-parametric dataset for training computational models of nucleoside analog design.

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